molecular formula C26H21ClO6 B11615582 Ethyl 5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate

Ethyl 5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate

Cat. No.: B11615582
M. Wt: 464.9 g/mol
InChI Key: HZINHERAOMXAOY-UHFFFAOYSA-N
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Description

Ethyl 5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate is a complex organic compound known for its unique structural properties This compound belongs to the benzofuran class, which is characterized by a fused benzene and furan ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with 4-methoxyphenylacetic acid, followed by cyclization to form the benzofuran ring. The final step involves esterification with ethyl chloroformate under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for halogenation are employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Ethyl 5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. For instance, its structural features allow it to interact with cellular proteins, potentially inhibiting or activating specific signaling pathways.

Comparison with Similar Compounds

Ethyl 5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate can be compared with other benzofuran derivatives, such as:

  • Ethyl 5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate
  • Ethyl 5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate

These compounds share similar core structures but differ in their substituents, which can significantly impact their chemical reactivity and biological activities

Properties

Molecular Formula

C26H21ClO6

Molecular Weight

464.9 g/mol

IUPAC Name

ethyl 5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate

InChI

InChI=1S/C26H21ClO6/c1-3-31-26(29)24-21-14-20(32-15-22(28)16-4-8-18(27)9-5-16)12-13-23(21)33-25(24)17-6-10-19(30-2)11-7-17/h4-14H,3,15H2,1-2H3

InChI Key

HZINHERAOMXAOY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC(=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC

Origin of Product

United States

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